An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry. Two principal, robust, and scalable synthetic routes are detailed, originating from readily available starting materials: 3-fluorophenylacetonitrile and an ester of 3-fluorobenzoic acid. This document is structured to provide not only step-by-step experimental protocols but also a deep dive into the mechanistic underpinnings of each chemical transformation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with comprehensive characterization data for key intermediates and the final product. This guide is intended to empower researchers and drug development professionals with the technical knowledge to confidently synthesize and utilize this important chemical entity.
Introduction
Cyclopropylamines are privileged structural motifs in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. The incorporation of a fluorine atom on the phenyl ring can further enhance pharmacological properties such as binding affinity and bioavailability. 1-(3-Fluorophenyl)cyclopropanamine, in particular, serves as a key intermediate in the synthesis of various biologically active compounds. This guide elucidates two distinct and efficient synthetic strategies for its preparation as a stable hydrochloride salt.
Route 1 commences with the cyclopropanation of 3-fluorophenylacetonitrile, followed by a series of functional group transformations including hydrolysis and a Hofmann rearrangement. Route 2 employs the elegant and powerful Kulinkovich reaction for the direct synthesis of a cyclopropanol intermediate, which is subsequently converted to the target amine. Both routes are presented with detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducibility and verification.
Route 1: Synthesis via Cyclopropanation of 3-Fluorophenylacetonitrile
This synthetic pathway offers a straightforward approach utilizing the reactivity of the benzylic position of 3-fluorophenylacetonitrile. The key steps involve the formation of the cyclopropane ring, hydrolysis of the nitrile to a carboxylic acid, conversion to a primary amide, and finally, a Hofmann rearrangement to yield the desired amine.
Overall Synthetic Scheme (Route 1)
Caption: Synthetic pathway for Route 1.
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile
The initial step involves the α-alkylation of 3-fluorophenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring. This reaction is typically carried out in the presence of a strong base.
Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The base abstracts a proton from the carbon alpha to both the phenyl ring and the nitrile group, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed carbanion displaces the second bromide, closes the three-membered ring.
Experimental Protocol:
-
To a stirred solution of 3-fluorophenylacetonitrile (1.0 eq) in a suitable solvent such as THF or DMSO, add a strong base like sodium hydride (NaH, 2.2 eq) or potassium tert-butoxide (t-BuOK, 2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-fluorophenyl)cyclopropanecarbonitrile.
Characterization Data for 1-(3-Fluorophenyl)cyclopropanecarbonitrile:
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 7.40-7.30 (m, 1H), 7.20-7.10 (m, 2H), 7.05-6.95 (m, 1H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H) ppm. |
| ¹³C NMR (CDCl₃) | δ 130.4 (d, J=8.0 Hz), 125.0, 122.0, 115.8 (d, J=21.0 Hz), 114.5 (d, J=22.0 Hz), 20.0, 18.0 ppm.[1][2][3] |
| IR (KBr) | ν 2240 (C≡N), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |
| MS (ESI) | m/z 162.1 [M+H]⁺. |
Step 2: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.[4][5][6][7][8]
Mechanism: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Tautomerization leads to an amide, which is then further hydrolyzed to the carboxylate salt. Acidification of the reaction mixture yields the carboxylic acid.[4][6]
Experimental Protocol:
-
Suspend 1-(3-fluorophenyl)cyclopropanecarbonitrile (1.0 eq) in a mixture of ethanol and a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 12-18 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(3-fluorophenyl)cyclopropanecarboxylic acid.
Characterization Data for 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid:
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 10.5 (br s, 1H), 7.40-7.30 (m, 1H), 7.20-7.10 (m, 2H), 7.00-6.90 (m, 1H), 1.80-1.70 (m, 2H), 1.40-1.30 (m, 2H) ppm. |
| ¹³C NMR (CDCl₃) | δ 180.5, 162.5 (d, J=245.0 Hz), 139.0, 130.0 (d, J=8.0 Hz), 124.0, 115.0 (d, J=21.0 Hz), 114.0 (d, J=22.0 Hz), 25.0, 17.0 ppm.[1][2][3] |
| IR (KBr) | ν 3300-2500 (broad, O-H), 1700 (C=O), 1600, 1580, 1480 (C=C aromatic) cm⁻¹.[9][10][11] |
| MS (ESI) | m/z 181.1 [M+H]⁺. |
Step 3: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxamide
The carboxylic acid is converted to the corresponding primary amide. This is typically achieved by first forming an acid chloride, followed by reaction with ammonia.
Mechanism: Thionyl chloride (SOCl₂) converts the carboxylic acid to a more reactive acyl chloride. Subsequent addition of ammonia or ammonium hydroxide results in a nucleophilic acyl substitution to form the amide.
Experimental Protocol:
-
To a solution of 1-(3-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(3-fluorophenyl)cyclopropanecarboxamide.
Characterization Data for 1-(3-Fluorophenyl)cyclopropanecarboxamide: [12][13][14]
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 7.35-7.25 (m, 1H), 7.15-7.05 (m, 2H), 7.00-6.90 (m, 1H), 6.0 (br s, 1H), 5.5 (br s, 1H), 1.60-1.50 (m, 2H), 1.20-1.10 (m, 2H) ppm. |
| ¹³C NMR (CDCl₃) | δ 176.0, 162.8 (d, J=244.0 Hz), 140.5, 130.2 (d, J=8.0 Hz), 123.5, 115.2 (d, J=21.0 Hz), 114.2 (d, J=22.0 Hz), 28.0, 16.5 ppm.[1][2][3] |
| IR (KBr) | ν 3350, 3180 (N-H), 1660 (C=O, Amide I), 1620 (N-H bend, Amide II), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |
| MS (ESI) | m/z 180.1 [M+H]⁺. |
Step 4: Synthesis of 1-(3-Fluorophenyl)cyclopropanamine via Hofmann Rearrangement
The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[15][16][17][18][19]
Mechanism: The reaction proceeds through several steps. First, the amide is treated with bromine in a basic solution to form an N-bromoamide. Deprotonation of the N-bromoamide is followed by a concerted rearrangement where the aryl-substituted cyclopropyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[15][17][19]
Experimental Protocol:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cooled (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
Add a solution of 1-(3-fluorophenyl)cyclopropanecarboxamide (1.0 eq) in a minimal amount of a co-solvent like dioxane to the freshly prepared hypobromite solution at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude 1-(3-fluorophenyl)cyclopropanamine.
Step 5: Formation of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.
Experimental Protocol:
-
Dissolve the crude 1-(3-fluorophenyl)cyclopropanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (or gaseous HCl) until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at 0 °C.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(3-fluorophenyl)cyclopropanamine hydrochloride as a white to off-white solid.
Characterization Data for 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride: [20][21]
| Data Type | Values |
| ¹H NMR (D₂O) | δ 7.50-7.40 (m, 1H), 7.30-7.15 (m, 3H), 1.60-1.50 (m, 2H), 1.40-1.30 (m, 2H) ppm. |
| ¹³C NMR (D₂O) | δ 163.0 (d, J=243.0 Hz), 142.0, 131.0 (d, J=8.0 Hz), 125.0, 116.0 (d, J=21.0 Hz), 115.0 (d, J=22.0 Hz), 35.0, 15.0 ppm.[1][2][3] |
| IR (KBr) | ν 3000-2800 (broad, N⁺-H), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |
| MS (ESI) | m/z 152.1 [M-Cl]⁺. |
Route 2: Synthesis via Kulinkovich Reaction
This alternative and elegant route utilizes the titanium-mediated Kulinkovich reaction to construct the cyclopropanol ring system directly from an ester. The resulting cyclopropanol is then converted to the target amine.[22][23][24][25]
Overall Synthetic Scheme (Route 2)
Caption: Synthetic pathway for Route 2.
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanol via Kulinkovich Reaction
The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[22][23][24][25][26]
Mechanism: The reaction is initiated by the reaction of the Grignard reagent (e.g., ethylmagnesium bromide) with the titanium(IV) isopropoxide to form a titanacyclopropane intermediate. This intermediate then reacts with the ester. The carbonyl group of the ester inserts into a titanium-carbon bond of the titanacyclopropane, leading to an oxatitanacyclopentane. This intermediate then undergoes a rearrangement and further reaction to form the cyclopropanol product after aqueous workup.[22][24]
Experimental Protocol:
-
To a solution of methyl 3-fluorobenzoate (1.0 eq) in anhydrous THF or diethyl ether, add titanium(IV) isopropoxide (Ti(O-iPr)₄, 1.2 eq).
-
Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide (EtMgBr, 2.5 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture through a pad of Celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give 1-(3-fluorophenyl)cyclopropanol.
Characterization Data for 1-(3-Fluorophenyl)cyclopropanol: [27]
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 7.30-7.20 (m, 1H), 7.10-6.90 (m, 3H), 2.50 (s, 1H, OH), 1.20-1.10 (m, 2H), 1.00-0.90 (m, 2H) ppm. |
| ¹³C NMR (CDCl₃) | δ 163.0 (d, J=243.0 Hz), 145.0, 129.8 (d, J=8.0 Hz), 122.0, 114.0 (d, J=21.0 Hz), 113.0 (d, J=22.0 Hz), 58.0, 15.0 ppm.[1][2][3] |
| IR (neat) | ν 3350 (broad, O-H), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |
| MS (ESI) | m/z 153.1 [M+H]⁺. |
Step 2: Conversion of 1-(3-Fluorophenyl)cyclopropanol to 1-(3-Fluorophenyl)cyclopropanamine
The conversion of the tertiary cyclopropanol to the corresponding amine can be achieved through a multi-step sequence involving activation of the hydroxyl group, displacement with an azide, and subsequent reduction.
Mechanism: The hydroxyl group is a poor leaving group and must be converted into a better one, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. The resulting sulfonate ester can then undergo an SN2 reaction with sodium azide to introduce the azide functionality. Finally, reduction of the azide, for example by catalytic hydrogenation or with a reducing agent like lithium aluminum hydride (LiAlH₄), affords the primary amine.
Experimental Protocol:
-
Mesylation/Tosylation: To a solution of 1-(3-fluorophenyl)cyclopropanol (1.0 eq) and a base such as triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq) dropwise. Stir at room temperature until the reaction is complete. Wash the reaction mixture with water, dry the organic layer, and concentrate to give the crude sulfonate ester, which is used in the next step without further purification.
-
Azide Substitution: Dissolve the crude sulfonate ester in DMF and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 80-90 °C and stir for 4-6 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer, dry, and concentrate to give the crude 1-azido-1-(3-fluorophenyl)cyclopropane.
-
Reduction: Dissolve the crude azide in THF and add it dropwise to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. Stir at room temperature for 2-4 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid, and extract the filtrate with ethyl acetate. Dry the organic layer and concentrate to give the crude 1-(3-fluorophenyl)cyclopropanamine.
Step 3: Formation of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
This step is identical to Step 5 in Route 1.
Conclusion
This in-depth technical guide has detailed two reliable and versatile synthetic routes for the preparation of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride. Route 1 provides a classical approach starting from 3-fluorophenylacetonitrile, while Route 2 offers an alternative strategy employing the powerful Kulinkovich reaction. The choice of route may depend on the availability of starting materials, scalability requirements, and the specific expertise of the researcher.
By providing comprehensive experimental protocols, mechanistic explanations, and detailed characterization data, this guide aims to be a valuable resource for researchers in academic and industrial settings. The self-validating nature of the presented protocols, supported by spectroscopic data and authoritative references, ensures a high degree of confidence in the synthesis of this important medicinal chemistry building block.
References
- Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Synthesis1991, 1991 (03), 234.
- Kulinkovich, O. G.; de Meijere, A. Chem. Rev.2000, 100 (8), 2789-2834.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Hofmann Rearrangement. In Name Reactions in Organic Chemistry; Li, J. J., Ed.; Wiley, 2006.
- Preparation of Carboxylic Acids from Nitriles. In Comprehensive Organic Transformations; Larock, R. C., Ed.; VCH Publishers, 1999.
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., March, J., Eds.; Wiley, 2013.
-
PubChem Compound Summary for CID 53016787, 1-(3-Fluorophenyl)cyclopropane-1-carboxamide. [Link]
-
PubChem Compound Summary for CID 135566161, 1-(3-fluorophenyl)cyclopropan-1-ol. [Link]
-
PubChem Compound Summary for CID 134836611, 1-(3-fluorophenyl)cyclopropane-1-carbonitrile. [Link]
-
PubChem Compound Summary for CID 53256538, 1-(3-fluorophenyl)cyclopropan-1-amine. [Link]
-
PubChem Compound Summary for CID 692737-66-9, 1-(3-fluorophenyl)cyclopropanamine hydrochloride. [Link]
Sources
- 1. ismar.org [ismar.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1-(3-Fluorophenyl)cyclopropane-1-carboxamide | C10H10FNO | CID 53016787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. N-(4-amino-3-fluorophenyl)cyclopropanecarboxamide | C10H11FN2O | CID 81762052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. pharmdguru.com [pharmdguru.com]
- 20. PubChemLite - 1-(3-fluorophenyl)cyclopropanamine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]
- 21. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 23. grokipedia.com [grokipedia.com]
- 24. Kulinkovich Reaction [organic-chemistry.org]
- 25. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 26. Cyclopropanol synthesis [organic-chemistry.org]
- 27. Buy 1-(3-Fluorophenyl)cyclopropan-1-ol [smolecule.com]
